1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride
CAS No.:
Cat. No.: VC18052058
Molecular Formula: C7H15Cl2NO
Molecular Weight: 200.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2NO |
|---|---|
| Molecular Weight | 200.10 g/mol |
| IUPAC Name | [4-(chloromethyl)oxan-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H14ClNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H |
| Standard InChI Key | SPAIEKZXMMIAIF-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1(CN)CCl.Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride (C₇H₁₅Cl₂NO) features a six-membered oxane ring with chloromethyl (-CH₂Cl) and methanamine (-CH₂NH₂) substituents at the 4-position. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct signals for the oxane ring protons (δ 3.5–4.0 ppm), chloromethyl group (δ 4.2–4.5 ppm), and amine protons (δ 1.5–2.5 ppm). The hydrochloride salt form enhances solubility in polar solvents while stabilizing the amine group against oxidation.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Weight | 200.10 g/mol |
| pKa (amine) | 8.2 (potentiometric titration) |
| Solubility | >50 mg/mL in H₂O, EtOH |
| Thermal Stability | Decomposes at 215–220°C |
Crystallographic and Spectroscopic Analysis
X-ray diffraction studies of analogous oxane derivatives indicate chair conformations for the tetrahydropyran ring, with axial orientation of the chloromethyl group minimizing steric strain. Infrared spectroscopy confirms N-H stretching vibrations at 3300–3500 cm⁻¹ and C-Cl absorption bands near 650 cm⁻¹. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 200.10, consistent with the molecular formula.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Oxane Ring Formation: Cyclization of 1,5-pentanediol derivatives under acidic conditions yields the tetrahydropyran scaffold.
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Chloromethylation: Treatment with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of AlCl₃ introduces the chloromethyl group via electrophilic aromatic substitution.
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Amine Functionalization: Reaction with methanamine followed by HCl gas quench produces the hydrochloride salt with >95% purity after recrystallization.
Table 2: Optimization Parameters for Chloromethylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | >80% conversion |
| Catalyst Loading | 5 mol% AlCl₃ | Minimizes side products |
| Reaction Time | 6–8 hours | Complete substitution |
Industrial Production Strategies
Reaction Chemistry and Functionalization
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl substituent undergoes SN2 reactions with diverse nucleophiles:
Hydrolysis:
Complete conversion to the hydroxymethyl analog occurs within 4–6 hours at 60–80°C.
Amination:
Reaction with excess ammonia in ethanol produces 1-[4-(aminomethyl)oxan-4-yl]methanamine (78% yield), though temperatures exceeding 100°C promote competitive elimination.
Amine Group Reactivity
The primary amine participates in condensation reactions:
Schiff Base Formation:
Reaction with aromatic aldehydes (e.g., benzaldehyde) yields stable imines (70–85% yield) that reversibly dissociate under acidic conditions.
Buchwald-Hartwig Coupling:
Palladium-catalyzed arylations using XPhos ligand enable synthesis of N-aryl derivatives, expanding applications in medicinal chemistry.
Table 3: Comparative Reactivity of Chloromethyl Analogs
| Compound | Hydrolysis Rate (k, s⁻¹) | Amination Yield (%) |
|---|---|---|
| 1-[4-(Chloromethyl)oxan-4-yl]... | 2.1 × 10⁻³ | 78 |
| 1-[4-(Fluoromethyl)oxan-4-yl]... | 5.6 × 10⁻⁴ | 62 |
| 1-[4-(Hydroxymethyl)oxan-4-yl]... | N/A | 95 (reductive) |
Biological and Industrial Applications
Biochemical Probe Development
The chloromethyl group’s covalent binding capability enables its use in:
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Enzyme active site labeling via nucleophilic residues (Cys, Lys)
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Protein crosslinking studies to map interaction networks
Pharmaceutical Intermediate Synthesis
Derivatives serve as precursors for:
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Antimicrobial agents targeting Gram-positive pathogens
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Neuroprotective compounds modulating oxidative stress pathways
Materials Science Applications
Functionalized polymers incorporating this monomer exhibit enhanced thermal stability (Tg > 150°C) and solvent resistance due to the rigid oxane core.
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